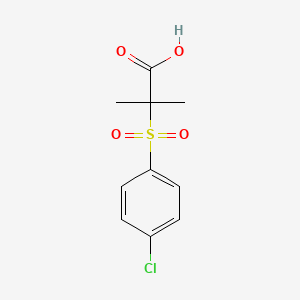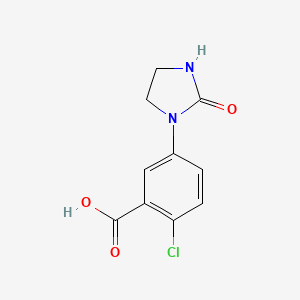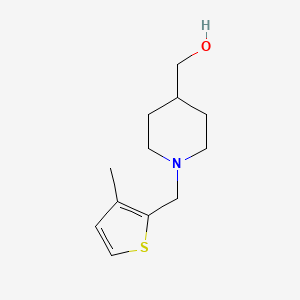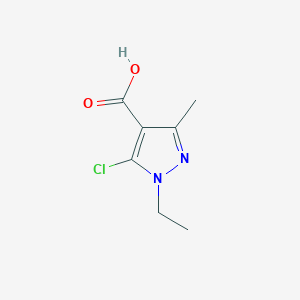
2-(4-Chlorobenzenesulfonyl)-2-methylpropanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of benzene with chlorosulfonic acid to produce benzenesulfonic acid and HCl . The chloride acts as a leaving group, not the OH . The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid . Thus, in net, you need two equivalents of chlorosulfonic acid .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring is a sulfonyl group (-SO2-), which is connected to a chlorine atom (Cl). This forms the “4-Chlorobenzenesulfonyl” part of the name. The “2-methylpropanoic acid” part of the name indicates a three-carbon chain (propane) with a methyl group (-CH3) attached to the second carbon and a carboxylic acid group (-COOH) at the end .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the chlorosulfonic acid used in its synthesis can give rise to different products at different temperatures . At higher temperatures, it generates SO3, which will behave as an electrophile and react with aromatic compounds to produce sulfonation products .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been evaluated for its potential as an antimicrobial agent. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, which share a similar structure, have shown activity against Gram-positive bacterial strains and Candida albicans . This suggests that 2-(4-Chlorobenzenesulfonyl)-2-methylpropanoic acid could be used in the development of new antibacterial and antifungal medications.
Organic Synthesis
In organic chemistry, sulfonyl compounds are pivotal intermediates. They are used in the synthesis of more complex molecules. The chlorosulfonyl group in particular is known for its role in the chlorosulfonation of aromatic compounds, which can lead to a variety of sulfonyl chlorides and other derivatives .
Biofilm Prevention
Compounds with sulfonyl groups have been studied for their ability to prevent biofilm formation. Given the structural similarities, 2-(4-Chlorobenzenesulfonyl)-2-methylpropanoic acid could be explored for its efficacy in inhibiting biofilm formation, which is a significant problem in medical and industrial settings .
Toxicity Studies
The toxicity of sulfonyl-containing compounds to aquatic organisms like Daphnia magna has been assessed. This is crucial for understanding the environmental impact of these compounds and for designing derivatives with lower toxicity profiles .
Mechanistic Studies in Organic Chemistry
Understanding the reaction mechanisms involving sulfonyl groups is essential for advancing organic synthesis methods. Studies on the chlorosulfonation mechanism provide insights into how sulfonyl groups react under different conditions, which is valuable for the synthesis of a wide range of organic compounds .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorobenzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUJMAIHNUEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzenesulfonyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
amine](/img/structure/B1465241.png)



![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)

![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)




![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)